4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzenesulfonamide with 4-methoxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. Additionally, the hydroxy and methoxy groups can participate in various non-covalent interactions, such as hydrophobic and van der Waals interactions, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but lacks the bis(methoxyphenyl)methyl substitution.
N,N′-[1,4-Phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide): Contains a phenylenebis(methylene) linkage instead of the hydroxy group.
Uniqueness
4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both hydroxy and bis(methoxyphenyl)methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxy-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-27-20-9-3-17(4-10-20)15-23(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(24)8-14-22/h3-14,24H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSAMWQVDNZJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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